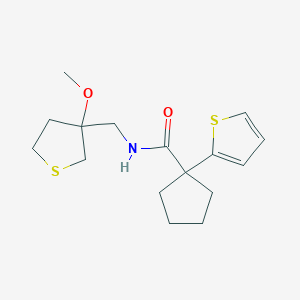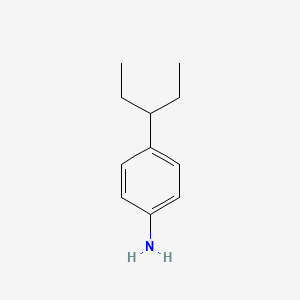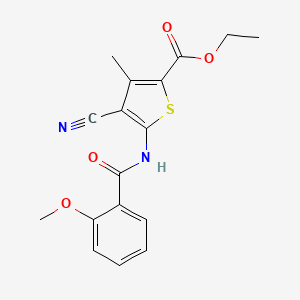
1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide” is a chemical compound with the CAS Number: 2253640-85-4 . It has a molecular weight of 272.19 . The IUPAC name for this compound is 1-isopropyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as “this compound”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . This process generates 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO.BrH/c1-8(2)12-11-4-3-10(14)7-9(11)5-6-13-12;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
Research into compounds similar to 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide often focuses on their neuropharmacological properties. For example, the kinetic modeling of N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP) has been analyzed for estimating relative acetylcholinesterase activity using positron emission tomography (PET) in human brains, demonstrating the compound's utility in neuroimaging studies related to enzyme activity in the brain (Koeppe et al., 1999).
Parkinson's Disease Research
The metabolism of azaheterocyclic amines, including compounds structurally related to this compound, has been found to be higher in individuals with Parkinson's disease. This discovery provides insights into the potential endogenous toxins that may precipitate Parkinson's disease, offering a pathway for developing new therapeutic strategies (Aoyama et al., 2000).
Pharmacokinetics and Drug Development
The pharmacokinetics and safety profiles of new compounds, including long-acting nondepolarizing muscle relaxants like doxacurium chloride, are essential areas of research. These studies involve assessing the effects of bolus doses on neuromuscular and cardiovascular effects in humans, contributing to the development of medications with clinical advantages over existing options (Basta et al., 1988).
Antiviral Research
Exploratory studies have assessed the antiviral effects of compounds like 3,4-dihydro-1-isoquinolineacetamide hydrochloride (DIQA) against rhinovirus infections. These studies, conducted in controlled clinical trials, evaluate the potential of such compounds to reduce symptoms and virus excretion, although the effects may be marginal. This research indicates the ongoing search for effective antiviral agents (Togo et al., 1973).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
The future directions for “1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide” and similar compounds are likely to involve further exploration of their biological activities and potential applications in treating various diseases. The development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity is an active area of research .
Wirkmechanismus
Target of Action
Compounds with a similar tetrahydroisoquinoline (thiq) scaffold have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiq-based compounds are known to influence a variety of pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities, which suggests that en300-6529424 may have a range of effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.BrH/c1-8(2)12-11-4-3-10(14)7-9(11)5-6-13-12;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNDVJPBDAXPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772522.png)
![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)

![{6-Chloro-4-[(4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2772525.png)



![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2772535.png)

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)
![2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2772541.png)

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)
![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)